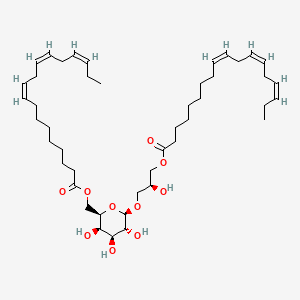

Monogalactosyldiacylglycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monogalactosyldiacylglycerol is a glycoglycerolipid predominantly found in the chloroplast membranes of photosynthetic organisms such as plants, algae, and some bacteria . It consists of a glycerol backbone with two fatty acid chains and a single galactose moiety attached to the glycerol’s third carbon. This compound plays a crucial role in the photosynthetic process by maintaining the structure and function of thylakoid membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monogalactosyldiacylglycerol is synthesized in plastids through the galactosylation of sn-1,2-diacylglycerol using uridine-diphosphate-galactose as the galactose donor. The enzyme responsible for this reaction is this compound synthase . In laboratory settings, heterologous production of this compound has been achieved using engineered strains of Saccharomyces cerevisiae, which overexpress the this compound synthase gene along with key genes from the Kennedy pathway .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnology have enabled the use of yeast cell factories for efficient production. This method involves the overexpression of codon-optimized this compound synthase genes and multi-copy integration of the expression cassette in Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Types of Reactions: Monogalactosyldiacylglycerol primarily undergoes hydrolysis and transesterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by lipases, which break down the ester bonds, releasing fatty acids and glycerol. Transesterification reactions can be facilitated using alcohols and acid or base catalysts.

Major Products: The major products formed from the hydrolysis of this compound are free fatty acids, glycerol, and galactose. Transesterification reactions yield various esters depending on the alcohol used .

Wissenschaftliche Forschungsanwendungen

Monogalactosyldiacylglycerol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid bilayer formation and membrane dynamics.

Medicine: Certain this compound derivatives have shown potential as antiviral and anti-inflammatory agents.

Industry: It is used in the production of bioactive lipids and as a feed additive in aquaculture.

Wirkmechanismus

Monogalactosyldiacylglycerol exerts its effects primarily by integrating into the thylakoid membranes of chloroplasts, where it helps stabilize photosystem protein complexes and facilitates efficient electron transport during photosynthesis . The enzyme this compound synthase catalyzes its formation through a single displacement S_N2 mechanism, involving the formation of an oxocarbenium ion transition state .

Vergleich Mit ähnlichen Verbindungen

Monogalactosyldiacylglycerol is often compared with other glycoglycerolipids such as digalactosyldiacylglycerol and sulfoquinovosyldiacylglycerol:

Digalactosyldiacylglycerol: Contains two galactose moieties and is also found in thylakoid membranes.

Sulfoquinovosyldiacylglycerol: Contains a sulfoquinovose moiety and is involved in the same membranes.

This compound is unique in its ability to provide a fluid environment that facilitates electron transfer during photosynthesis, making it indispensable for the photosynthetic machinery .

Eigenschaften

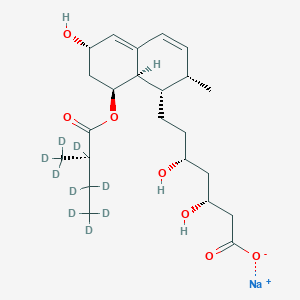

Molekularformel |

C45H74O10 |

|---|---|

Molekulargewicht |

775.1 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]oxan-2-yl]methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-35-38(46)36-54-45-44(51)43(50)42(49)39(55-45)37-53-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |

InChI-Schlüssel |

DMXAJQBHRJHXKS-QAZQWDDOSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O)O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)

![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)